
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルは、アクリル酸エステル類に属する有機化合物です。アクリル酸エステル基にエチルエステル基が結合し、さらに2-クロロ-6-フルオロフェニル基が置換しているのが特徴です。
製法
合成経路と反応条件
(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルの合成は、通常、適切な触媒の存在下で(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸をエタノールとエステル化することにより行われます。反応は通常、酸がエステルに完全に変換されるように、還流条件下で行われます。
工業生産方法
工業的な設定では、(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルの生産は、効率と収率を高めるために連続フロープロセスを含む場合があります。硫酸やp-トルエンスルホン酸などの触媒は、エステル化反応を促進するために一般的に使用されます。次に、反応混合物を蒸留または再結晶によって精製して、目的の生成物を得ます。
化学反応解析
反応の種類
(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸またはその他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、アクリル酸エステル部分をアルカンまたはアルコールに変換できます。
置換: フェニル環上のクロロおよびフルオロ置換基は、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬は、酸性または塩基性条件下で使用できます。
還元: 活性炭担持パラジウム (Pd/C) や水素化リチウムアルミニウム (LiAlH4) を用いた触媒的ハイドロジェネーションを使用できます。
置換: メタノールナトリウム (NaOMe) やtert-ブトキシドカリウム (KOtBu) などの求核剤は、極性非プロトン性溶媒で使用できます。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルカンまたはアルコールの生成。
置換: 置換されたフェニル誘導体の生成。
科学研究への応用
(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルは、科学研究にいくつかの用途があります。
化学: より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物学的活性とその生体分子との相互作用について調査されています。
医学: 医薬品開発における潜在的な用途と、医薬品化合物の前駆体として検討されています。
産業: 特定の特性を持つポリマーや材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-6-fluorophenyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルの作用機序は、さまざまな分子標的との相互作用を含みます。アクリル酸エステル部分は、求核剤がアクリル酸基のβ-炭素に付加するマイケル付加反応に参加できます。フェニル環上のクロロおよびフルオロ置換基は、化合物の反応性と特定の酵素や受容体への結合親和性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- (E)-3-(2-クロロフェニル)アクリル酸エチル
- (E)-3-(2-フルオロフェニル)アクリル酸エチル
- (E)-3-(2-ブロモフェニル)アクリル酸エチル
ユニークさ
(E)-3-(2-クロロ-6-フルオロフェニル)アクリル酸エチルは、フェニル環にクロロおよびフルオロ置換基の両方が存在することによってユニークです。
類似化合物との比較
Similar Compounds
- Ethyl (E)-3-(2-chlorophenyl)acrylate
- Ethyl (E)-3-(2-fluorophenyl)acrylate
- Ethyl (E)-3-(2-bromophenyl)acrylate
Uniqueness
Ethyl (E)-3-(2-chloro-6-fluorophenyl)acrylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring
特性
分子式 |
C11H10ClFO2 |
|---|---|
分子量 |
228.65 g/mol |
IUPAC名 |
ethyl (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ |
InChIキー |
VWGCPKIKIFYTOR-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Cl)F |
正規SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


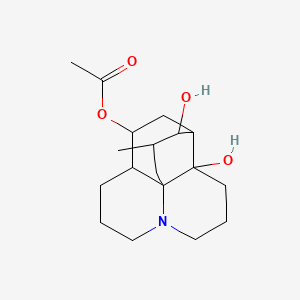
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
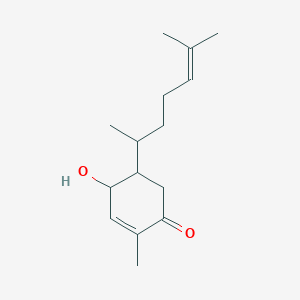
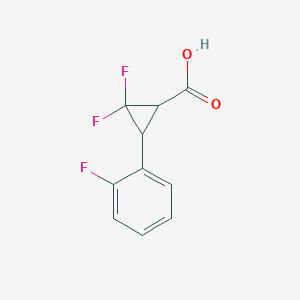
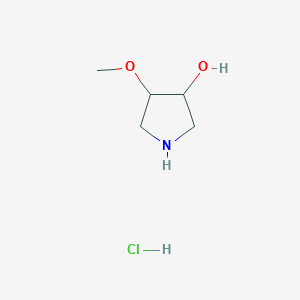
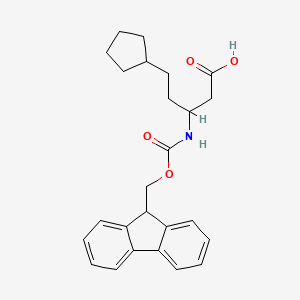



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

